molecular formula C24H24N4O3 B2750254 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide CAS No. 1112392-96-7

1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide

Cat. No.: B2750254
CAS No.: 1112392-96-7
M. Wt: 416.481
InChI Key: GKOIPXKCPGJBSG-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuropyrimidine class, characterized by a fused benzofuran-pyrimidine core. The structure includes a piperidine-3-carboxamide moiety substituted with a 4-ethoxyphenyl group at the N-position. Its molecular formula is C₂₄H₂₄N₄O₃, with a molecular weight of 416.48 g/mol . Its primary applications lie in medicinal chemistry and biochemical screening, though specific biological targets remain under investigation.

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-2-30-18-11-9-17(10-12-18)27-24(29)16-6-5-13-28(14-16)23-22-21(25-15-26-23)19-7-3-4-8-20(19)31-22/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOIPXKCPGJBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

  • Formation of the Benzofuro[3,2-d]pyrimidine Core:

    • Starting with a suitable benzofuran derivative, the core structure is synthesized through a series of cyclization reactions.
    • Reagents such as phosphorus oxychloride (POCl3) and ammonium acetate are often used under reflux conditions to form the pyrimidine ring.
  • Attachment of the Piperidine Ring:

    • The piperidine ring is introduced via nucleophilic substitution reactions.
    • Common reagents include piperidine and suitable alkylating agents, often under basic conditions.

Chemical Reactions Analysis

Types of Reactions: 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings and the piperidine moiety.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Pd/C with hydrogen gas or LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

  • Oxidized derivatives with additional oxygen functionalities.
  • Reduced derivatives with hydrogenated rings or reduced functional groups.
  • Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name (IUPAC) CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Availability Reference
1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide (Target) - C₂₄H₂₄N₄O₃ 416.48 N-(4-ethoxyphenyl) 31 mg (RUO)
1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide 1112429-23-8 C₃₀H₃₁N₅O₂ 469.59 N-(1-benzylpiperidin-4-yl) Discontinued
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-methoxyethyl)piperidine-3-carboxamide - C₁₉H₂₂N₄O₃ 354.41 N-(2-methoxyethyl) 5 mg (RUO)
1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(cyclopropylmethyl)piperidine-4-carboxamide 1112292-71-3 C₂₀H₂₂N₄O₂ 350.40 N-(cyclopropylmethyl), piperidine-4-carboxamide Discontinued
1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-3-carboxamide 1112293-00-1 C₂₆H₂₆N₄O₃ 442.51 N-(4-propoxybenzyl) Discontinued
Key Observations:
  • Molecular Weight: The target compound (416.48 g/mol) strikes a balance between bulkier analogs (e.g., 469.59 g/mol for the benzylpiperidinyl derivative) and smaller variants (e.g., 350.40 g/mol for the cyclopropylmethyl analog).
  • Substituent Effects: 4-Ethoxyphenyl: Provides moderate electron-donating effects, enhancing π-π stacking interactions in receptor binding . Benzylpiperidinyl: Introduces steric bulk, which may reduce solubility but improve selectivity for hydrophobic binding pockets . Cyclopropylmethyl: Enhances metabolic stability due to the rigid, non-oxidizable cyclopropane ring .

Biological Activity

The compound 1-benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzofuro-pyrimidine core linked to a piperidine carboxamide moiety. The unique arrangement of functional groups contributes to its biological activity. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC23H26N4O2
Molecular Weight398.48 g/mol
IUPAC Name1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide
SolubilitySoluble in DMSO, ethanol

The biological activity of this compound primarily involves the modulation of specific biochemical pathways. Research indicates that it may inhibit the Akt/mTOR signaling pathway , which is crucial in cell growth and proliferation. This inhibition can lead to reduced cancer cell viability and proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially impacting metabolic pathways involved in cancer progression.
  • Receptor Interaction : It may interact with specific receptors, influencing cellular signaling cascades.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines, including breast and ovarian cancers.

Case Study: Antiproliferative Effects

A study evaluated the compound's effects on human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3). The results indicated significant antiproliferative activity with IC50 values ranging from 19.9 to 75.3 µM , demonstrating its potential as a therapeutic agent against these malignancies .

Other Biological Activities

Beyond anticancer properties, the compound may exhibit additional biological activities:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Neuroprotective Effects : Investigated for its ability to protect neuronal cells from oxidative stress.

Pharmacological Studies

Research has shown that derivatives of benzofuro-pyrimidine compounds often possess diverse pharmacological properties. A systematic review indicated that compounds with similar structures have been associated with:

  • Anti-inflammatory effects
  • Antidiabetic properties
  • Neuroprotective capabilities

Comparative Analysis

A comparative analysis of similar compounds reveals varying degrees of biological activity. The following table summarizes findings from different studies:

CompoundIC50 (µM)Biological Activity
1-benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide19.9 - 75.3Anticancer
Benzoylpiperidine derivative 18 11.7Reversible MAGL inhibitor
Benzoylpiperidine derivative 20 0.08Selective for MAGL

This comparative data suggests that modifications in the molecular structure can significantly enhance or diminish biological efficacy.

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